![molecular formula C23H38O5 B14111136 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(14,15-Epoxyeicosatrienoyl) Glycerol is a novel metabolite derived from arachidonic acid through the cytochrome P450 enzyme system. This compound is known for its potent mitogenic activity, particularly in renal epithelial cells . It is a significant player in the endocannabinoid system, acting as an agonist for cannabinoid receptors .
準備方法
Synthetic Routes and Reaction Conditions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is synthesized through the cytochrome P450-mediated oxidation of arachidonic acid. The reaction involves the formation of an epoxide group at the 14,15-position of the eicosatrienoic acid, which is then esterified with glycerol .
Industrial Production Methods: Industrial production of 2-(14,15-Epoxyeicosatrienoyl) Glycerol typically involves the use of recombinant cytochrome P450 enzymes to catalyze the oxidation of arachidonic acid. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography .
化学反応の分析
Types of Reactions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Diols: Formed through the oxidation of the epoxide group.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-(14,15-Epoxyeicosatrienoyl) Glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and cytochrome P450-mediated reactions.
作用機序
2-(14,15-Epoxyeicosatrienoyl) Glycerol exerts its effects primarily through the activation of cannabinoid receptors CB1R and CB2R. It acts as an agonist, binding to these receptors and modulating various signaling pathways. The compound also activates the tumor necrosis factor alpha-converting enzyme (ADAM17), leading to the release of soluble transforming growth factor alpha (TGF-alpha) and subsequent activation of the epidermal growth factor receptor (EGFR). This pathway is crucial for its mitogenic activity in renal epithelial cells .
類似化合物との比較
2-Arachidonoylglycerol: Another endocannabinoid with similar receptor binding properties.
2-(11,12-Epoxyeicosatrienoyl) Glycerol: A structurally related compound with similar biological activities.
Uniqueness: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is unique due to its specific epoxide position and its potent mitogenic activity in renal epithelial cells. Unlike 2-Arachidonoylglycerol, it has a distinct mechanism involving the activation of ADAM17 and EGFR .
特性
分子式 |
C23H38O5 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-/t21-,22+/m1/s1 |
InChIキー |
LPMVKZXODWQHGJ-LPGBQIIWSA-N |
異性体SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO |
正規SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


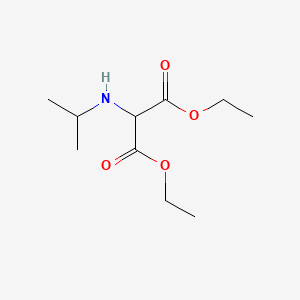
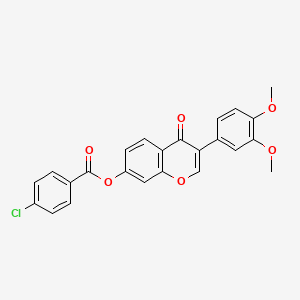
![3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid](/img/structure/B14111078.png)
![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111088.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111098.png)
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)
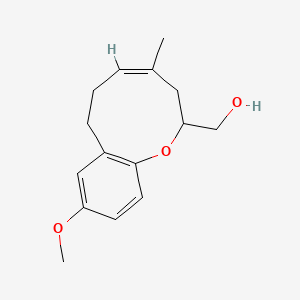
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
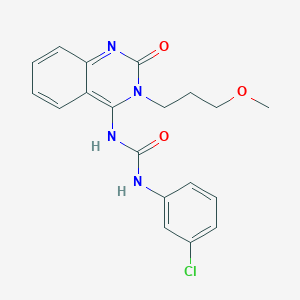
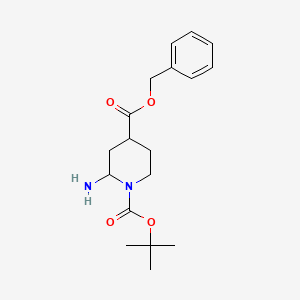
![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111127.png)
